3-Amino-5-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

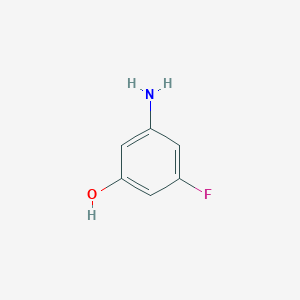

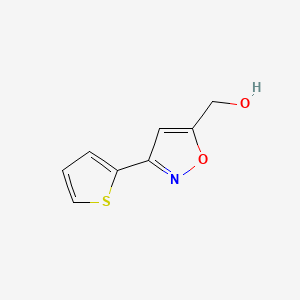

3-Amino-5-fluorophenol is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.118. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genetically Encoded Fluorescent Amino Acids

3-Amino-5-fluorophenol can be applied in the synthesis of genetically encoded fluorescent amino acids. These amino acids are crucial for studying protein structure, dynamics, and interactions both in vitro and in vivo. For example, dansylalanine, a fluorescent amino acid, was incorporated into proteins in yeast using an amber nonsense codon and an orthogonal tRNA/aminoacyl-tRNA synthetase pair, allowing for the monitoring of protein unfolding in the presence of guanidinium chloride (Summerer et al., 2006).

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, including derivatives of this compound, are used as versatile building blocks in chemical biology. They enable non-invasive studies in cells and organisms, helping understand complex molecular processes. These amino acids are integrated into peptides and proteins, maintaining their biomolecular properties, and are used for tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).

pH-Dependent Regioselectivity in Enzymatic Reactions

3-Fluorophenol's ortho-hydroxylation by phenol hydroxylase exhibits pH-dependent regioselectivity, indicating its potential use in studying enzymatic reaction mechanisms. The hydroxylation's pH dependency, with changing regioselectivity at different pH levels, provides insights into enzyme-substrate interactions and the influence of pH on enzymatic processes (Peelen et al., 1993).

Fluorinated Amino Acids for Intracellular pH Measurement

Fluorinated o-aminophenol derivatives, such as this compound, are developed for measuring intracellular pH. These derivatives offer high sensitivity and specificity for pH measurement within the physiological range, which is critical for understanding cellular processes and reactions (Rhee et al., 1995).

Synthesis and Application in Sensing and Imaging

The synthesis of this compound-based fluorogenic chemosensors, such as methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, demonstrates its application in detecting specific metal ions like Al3+ in biological systems and its utilization in living cell imaging (Ye et al., 2014).

Safety and Hazards

Mechanism of Action

Enzymatic defluorination of fluorine-containing compounds has gained increasing attention. This process involves the cleavage of carbon-fluorine (C-F) bonds, which have the highest dissociation energy found in organic compounds . The defluorination process can lead to the generation of toxic compounds that are of environmental concern, yet similar biotransformations can yield difficult-to-synthesize products and intermediates, particularly derivatives of biologically active secondary metabolites .

Biochemical Analysis

Cellular Effects

Fluorinated compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Fluorinated compounds can exhibit changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Fluorinated compounds can exhibit dosage-dependent effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Fluorinated compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Fluorinated compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Fluorinated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

3-amino-5-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAMRLDELSMXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-92-6 |

Source

|

| Record name | 3-amino-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524926.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2524934.png)

![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)

![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)